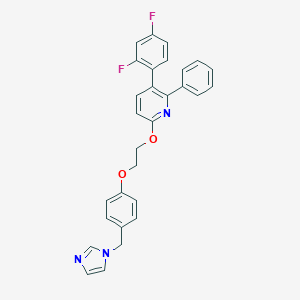
PPA-250
概要
説明
PPA-250, also known as polyphthalamide, is a high-performance semi-crystalline engineering polymer. It is part of the polyamide family and is known for its excellent mechanical properties, high thermal stability, and resistance to chemicals. These characteristics make it suitable for a wide range of applications, particularly in demanding environments.
準備方法
Synthetic Routes and Reaction Conditions
Polyphthalamide is synthesized through the polycondensation of terephthalic acid with aliphatic diamines. The reaction typically occurs at high temperatures (around 280-300°C) and under an inert atmosphere to prevent oxidation. The process involves the removal of water as a byproduct, which is facilitated by applying a vacuum or using a nitrogen sweep.
Industrial Production Methods
In industrial settings, polyphthalamide is produced using continuous polymerization processes. The raw materials are fed into a reactor, where they undergo polycondensation. The resulting polymer is then extruded, cooled, and pelletized. These pellets can be further processed into various shapes and forms through injection molding, extrusion, or other techniques.
化学反応の分析
Types of Reactions
Polyphthalamide undergoes several types of chemical reactions, including:
Oxidation: Polyphthalamide can be oxidized under harsh conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Polyphthalamide can undergo substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain.
科学的研究の応用
Polyphthalamide has a wide range of scientific research applications, including:
Chemistry: Used as a matrix material for composite materials due to its excellent mechanical properties and thermal stability.
Biology: Employed in the development of biomedical devices and implants because of its biocompatibility.
Medicine: Utilized in drug delivery systems and as a material for medical instruments.
Industry: Widely used in the automotive, electrical, and electronics industries for components that require high strength and thermal resistance.
作用機序
The mechanism by which polyphthalamide exerts its effects is primarily through its physical and chemical properties. Its high thermal stability and resistance to chemicals make it suitable for use in harsh environments. The polymer’s mechanical strength is due to the strong intermolecular forces between the polymer chains, which are enhanced by the presence of aromatic rings in the backbone.
類似化合物との比較
Polyphthalamide is often compared with other high-performance polymers such as polyamide 6,6 and polyetheretherketone. While polyamide 6,6 has good mechanical properties, it lacks the thermal stability of polyphthalamide. Polyetheretherketone, on the other hand, has excellent thermal and chemical resistance but is more expensive. Polyphthalamide offers a balance of properties, making it a cost-effective alternative for many applications.
List of Similar Compounds
- Polyamide 6,6
- Polyetheretherketone
- Polycarbonate
- Polyphenylene sulfide
Polyphthalamide stands out due to its unique combination of mechanical strength, thermal stability, and chemical resistance, making it a versatile material for various high-performance applications.
特性
CAS番号 |
385413-62-7 |
|---|---|
分子式 |
C29H23F2N3O2 |
分子量 |
483.5 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-6-[2-[4-(imidazol-1-ylmethyl)phenoxy]ethoxy]-2-phenylpyridine |
InChI |
InChI=1S/C29H23F2N3O2/c30-23-8-11-25(27(31)18-23)26-12-13-28(33-29(26)22-4-2-1-3-5-22)36-17-16-35-24-9-6-21(7-10-24)19-34-15-14-32-20-34/h1-15,18,20H,16-17,19H2 |
InChIキー |
BMSLEFJNHPVCLR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=N2)OCCOC3=CC=C(C=C3)CN4C=CN=C4)C5=C(C=C(C=C5)F)F |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-(2,4-difluorophenyl)-6-(2-(4-(1H-imidazol-1-ylmethyl)phenoxy)ethoxy)-2-phenylpyridine PA250 PPA 250 PPA-250 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















